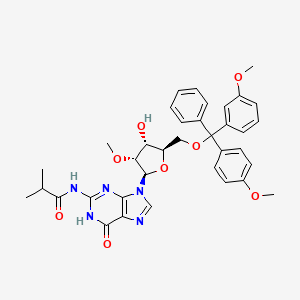
5'-O-DMT-N2-isobutyryl-2'-O-methylguanosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-O-DMT-N2-isobutyryl-2’-O-methylguanosine is a modified nucleoside derivative of guanosine. It is characterized by the presence of a dimethoxytrityl (DMT) group at the 5’ position, an isobutyryl group at the N2 position, and a methyl group at the 2’ position. This compound is primarily used in the synthesis of synthetic RNA derivatives and has applications in biochemical and nanotechnology studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-DMT-N2-isobutyryl-2’-O-methylguanosine involves several key steps:
Oxime Opening: The 5’ position of guanosine undergoes an oxime opening reaction.
Methylation: The 2’ position is methylated to introduce the methyl group.
Isobutyrylation: The N2 position is modified with an isobutyryl group.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reactions are optimized for higher yields and purity, and the process is carried out under controlled conditions to ensure consistency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions
5’-O-DMT-N2-isobutyryl-2’-O-methylguanosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The DMT group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups .
Wissenschaftliche Forschungsanwendungen
5’-O-DMT-N2-isobutyryl-2’-O-methylguanosine has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of synthetic RNA derivatives, which are crucial for studying RNA structure and function.
Biology: The compound is employed in biochemical assays to investigate RNA interactions and modifications.
Industry: The compound is used in nanotechnology studies to create native-like crosslinked duplex RNA for various applications
Wirkmechanismus
The mechanism of action of 5’-O-DMT-N2-isobutyryl-2’-O-methylguanosine involves its incorporation into synthetic RNA molecules. The DMT group serves as a protecting group during synthesis, while the isobutyryl and methyl groups enhance the stability and functionality of the RNA derivatives. The compound interacts with specific molecular targets and pathways involved in RNA synthesis and modification .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N2-Isobutyryl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxyguanosine: Similar in structure but lacks the 2’-O-methyl group.
5’-O-DMT-2’-fluoro-N2-isobutyryl-2’-deoxyguanosine: Contains a 2’-fluoro modification instead of the 2’-O-methyl group.
DMT-2’-O-TBDMS-G(iBu)-CE-Phosphoramidite: Features a t-butyl-dimethylsilyl group at the 2’ position.
Uniqueness
5’-O-DMT-N2-isobutyryl-2’-O-methylguanosine is unique due to its specific combination of modifications, which provide enhanced stability and functionality for synthetic RNA derivatives. The presence of the 2’-O-methyl group distinguishes it from other similar compounds, making it particularly useful in certain biochemical and nanotechnology applications .
Eigenschaften
Molekularformel |
C36H39N5O8 |
|---|---|
Molekulargewicht |
669.7 g/mol |
IUPAC-Name |
N-[9-[(2R,3R,4R,5R)-4-hydroxy-3-methoxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C36H39N5O8/c1-21(2)32(43)39-35-38-31-28(33(44)40-35)37-20-41(31)34-30(47-5)29(42)27(49-34)19-48-36(22-10-7-6-8-11-22,23-14-16-25(45-3)17-15-23)24-12-9-13-26(18-24)46-4/h6-18,20-21,27,29-30,34,42H,19H2,1-5H3,(H2,38,39,40,43,44)/t27-,29-,30-,34-,36?/m1/s1 |
InChI-Schlüssel |
AWGXVMPHAAHJMK-IAOBIIJASA-N |
Isomerische SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC(=CC=C6)OC)O)OC |
Kanonische SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC(=CC=C6)OC)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


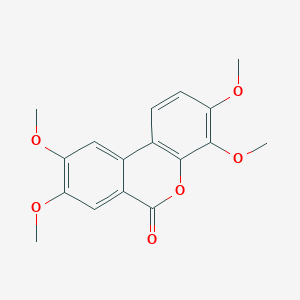

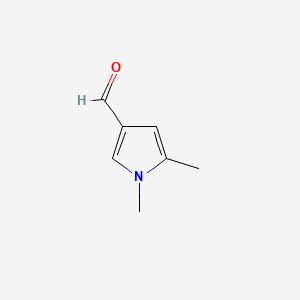


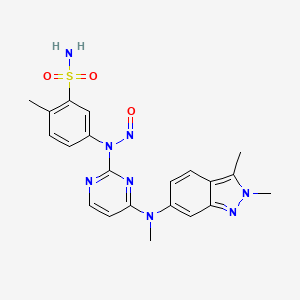
![(1R)-1-cyclopentyl-N-[(1S)-1-phenylethyl]ethanamine](/img/structure/B13837428.png)
![(4S)-4-benzyl-3-[(2s,4e)-5-chloro-2-isopropyl-4-pentenoyl]-1,3-oxazolidin-2-one](/img/structure/B13837430.png)
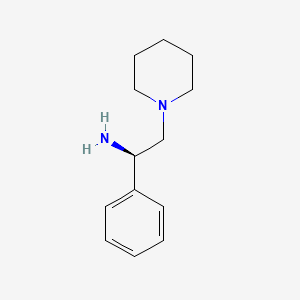
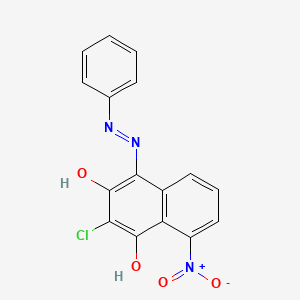

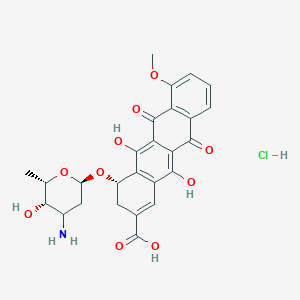

![[Ethoxy(undec-10-enyl)phosphoryl]oxymethylbenzene](/img/structure/B13837483.png)
